N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Chloromethyl Group: Chlorination of the methyl group on the phenyl ring can be achieved using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Thiomorpholine Group: Thiomorpholine can be introduced via nucleophilic substitution reactions, often using thiomorpholine hydrochloride and a suitable base.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-aminoquinoline under appropriate conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-chlorosuccinimide for chlorination, concentrated nitric acid for nitration.
Major Products
The major products formed depend on the type of reaction. For example:
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of functional groups like nitro, sulfonyl, or halogen.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These might include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(morpholine-4-carbonyl)quinolin-4-amine
- N-(3-chloro-4-methylphenyl)-2-(piperidine-4-carbonyl)quinolin-4-amine
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the thiomorpholine group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness might translate to different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research.
Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-14-6-7-15(12-17(14)22)23-19-13-20(21(26)25-8-10-27-11-9-25)24-18-5-3-2-4-16(18)19/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKATLGDZWGKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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